

Application Notes and Protocols for DIC/Oxyma Coupling of Methionine Residues

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Compound of Interest

Compound Name: Fmoc-Met-OH

Cat. No.: B557415

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Introduction

The coupling of amino acids is a critical step in solid-phase peptide synthesis (SPPS). The use of N,N'-diisopropylcarbodiimide (DIC) in combination with the additive Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) has become a popular methodology due to its high efficiency, low cost, and superior safety profile compared to benzotriazole-based additives like HOBt.^{[1][2]}

However, the incorporation of methionine (Met), a sulfur-containing amino acid, presents unique challenges due to the susceptibility of its thioether side chain to oxidation.^[1] This document provides detailed application notes and protocols for the DIC/Oxyma coupling of methionine residues, with a focus on minimizing side reactions and ensuring the synthesis of high-purity peptides.

Methionine is prone to oxidation, leading to the formation of methionine sulfoxide (+16 Da) and, to a lesser extent, methionine sulfone (+32 Da).^[1] This modification can alter the peptide's structure, bioactivity, and pharmacological properties. While oxidation is most prevalent during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, it can also occur during the synthesis cycles.^{[1][3]} Therefore, careful optimization of the coupling protocol is essential when dealing with methionine-containing peptides.

Key Considerations for Methionine Coupling

- **Reagent Quality:** Always use high-quality, fresh DIC, Oxyma, and **Fmoc-Met-OH**. Peroxides in solvents or aged reagents can contribute to methionine oxidation.
- **Inert Atmosphere:** While not always standard practice for all amino acid couplings, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize exposure to atmospheric oxygen, especially during the coupling of methionine.[1]
- **Scavengers:** While scavengers are most critical during the final cleavage step, their inclusion in the coupling reaction itself is not a standard practice and may interfere with the coupling efficiency. The focus during coupling should be on preventing oxidation through other means.
- **Monitoring:** Regular monitoring of the peptide synthesis by techniques like Kaiser test or TNBS test for primary amines is crucial to ensure complete coupling reactions. After synthesis and cleavage, RP-HPLC and Mass Spectrometry are essential to detect and quantify any oxidized byproducts. Oxidized peptides are more polar and typically elute earlier in RP-HPLC.[1]

Experimental Protocols

Standard DIC/Oxyma Coupling Protocol for Non-Methionine Residues

This protocol serves as a baseline for comparison.

Materials:

- Fmoc-protected amino acid
- DIC (N,N'-Diisopropylcarbodiimide)
- Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate)
- DMF (N,N-Dimethylformamide), peptide synthesis grade
- Resin-bound peptide with a free N-terminal amine

Procedure:

- Amino Acid Activation:
 - Dissolve the Fmoc-amino acid (4-5 equivalents relative to resin loading) and Oxyma (4-5 equivalents) in DMF.
 - Add DIC (4-5 equivalents) to the solution.
 - Allow the mixture to pre-activate for 1-5 minutes at room temperature.
- Coupling Reaction:
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 30-60 minutes at room temperature.
- Washing:
 - After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Recommended DIC/Oxyma Coupling Protocol for Methionine Residues

This protocol incorporates modifications to minimize the risk of methionine oxidation during coupling.

Materials:

- **Fmoc-Met-OH**
- DIC (N,N'-Diisopropylcarbodiimide), high purity
- Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), high purity
- DMF (N,N-Dimethylformamide), peptide synthesis grade, sparged with nitrogen or argon
- Resin-bound peptide with a free N-terminal amine

- Inert gas supply (Nitrogen or Argon)

Procedure:

- Preparation:
 - Ensure the automated peptide synthesizer or manual reaction vessel is purged with an inert gas.
 - Use freshly opened or sparged DMF for all solutions.
- Amino Acid Activation:
 - Dissolve **Fmoc-Met-OH** (4-5 equivalents) and Oxyma (4-5 equivalents) in inert gas-sparged DMF.
 - Add DIC (4-5 equivalents) to the solution under an inert atmosphere.
 - Keep the pre-activation time to a minimum (1-2 minutes) to reduce the time the activated methionine is exposed to potential oxidants.
- Coupling Reaction:
 - Add the activated **Fmoc-Met-OH** solution to the resin.
 - Agitate the reaction vessel for 30-60 minutes at room temperature under a continuous inert gas flow.
- Washing:
 - Drain the reaction vessel and wash the resin thoroughly with inert gas-sparged DMF (3-5 times).

Data Presentation

The following tables summarize key data related to DIC/Oxyma coupling and methionine side reactions.

Table 1: Comparison of Coupling Additives

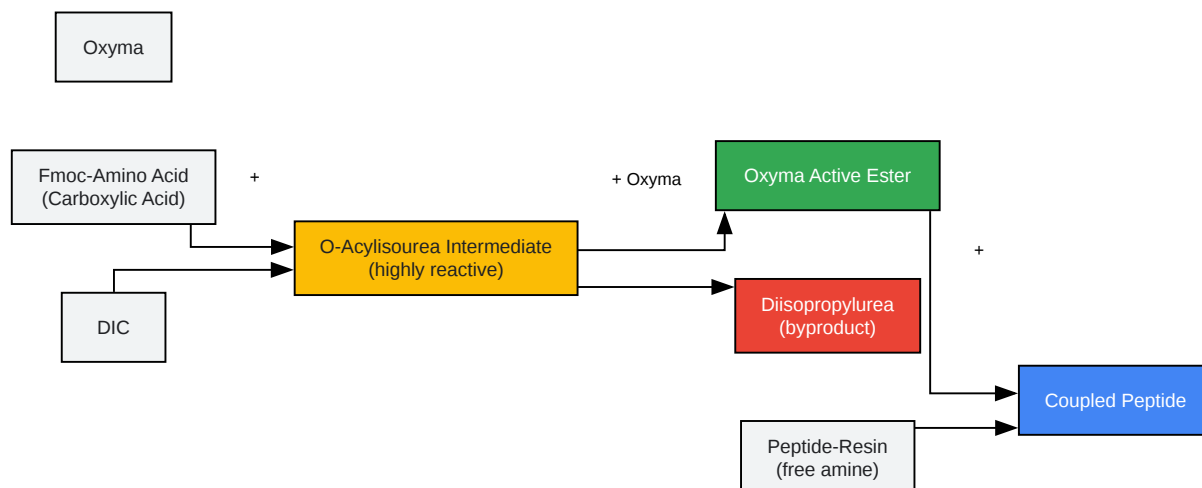
Additive	Advantages	Disadvantages	Racemization Suppression
Oxyma	High coupling efficiency, excellent racemization suppression, safer (non-explosive) alternative to HOBt.[1] [2]	Can react with DIC to form HCN under certain conditions, though typically in small amounts in standard SPPS.[4][5]	Excellent, comparable or superior to HOAt.[2]
HOBt	Effective at suppressing racemization and improving coupling rates.[3]	Potentially explosive, especially in anhydrous form.[2]	Good, but generally less effective than Oxyma and HOAt.[2]
HOAt	Very effective at suppressing racemization, particularly for hindered amino acids. [2]	Potentially explosive. [2]	Excellent.[2]

Table 2: Common Side Reactions of Methionine in Peptide Synthesis

Side Reaction	Description	Mass Change	Primary Cause	Mitigation Strategies
Oxidation	The thioether side chain is oxidized to a sulfoxide or sulfone.[1]	+16 Da (sulfoxide), +32 Da (sulfone)	Exposure to oxidizing agents, particularly during TFA cleavage. Can also occur during synthesis.[1][3]	Use of scavengers (e.g., DTT, EDT, thioanisole) in the cleavage cocktail, synthesis under inert atmosphere, use of fresh, high-quality reagents. [1][6]
S-alkylation	Alkylation of the thioether side chain, often by carbocations generated from protecting groups during cleavage.	Varies depending on the alkyl group	Reactive carbocations generated during acid-mediated cleavage.[3]	Use of carbocation scavengers (e.g., triisopropylsilane (TIS), water) in the cleavage cocktail.[6]

Visualizations

Signaling Pathways and Workflows





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